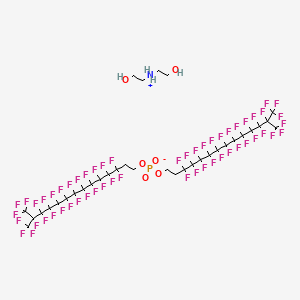

Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate

Beschreibung

Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate (CAS: 94231-56-8, EINECS: [4]) is a perfluorinated ammonium phosphate derivative characterized by a highly fluorinated tetradecyl chain. The compound features two perfluorinated alkyl groups substituted with a trifluoromethyl branch at the 13th carbon, contributing to its exceptional hydrophobicity and chemical stability. Such compounds are typically employed in industrial applications requiring surfactants, lubricants, or coatings due to their ability to reduce surface tension and resist thermal and chemical degradation .

The structure comprises a bis(2-hydroxyethyl)ammonium cation paired with a phosphate anion linked to fluorinated chains. This configuration enhances solubility in polar solvents while maintaining the low reactivity associated with perfluorinated compounds.

Eigenschaften

CAS-Nummer |

94231-56-8 |

|---|---|

Molekularformel |

C34H20F54NO6P |

Molekulargewicht |

1595.4 g/mol |

IUPAC-Name |

bis(2-hydroxyethyl)azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate |

InChI |

InChI=1S/C30H9F54O4P.C4H11NO2/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84;6-3-1-5-2-4-7/h1-4H2,(H,85,86);5-7H,1-4H2 |

InChI-Schlüssel |

PJCSMHUFJKMRFC-UHFFFAOYSA-N |

Kanonische SMILES |

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Fluorinated Phosphoric Acid Derivative

- Starting Materials: Perfluorinated alkyl chains (specifically 3,3,4,4,... tetracosafluoro-13-(trifluoromethyl)tetradecyl groups) are functionalized to introduce phosphate groups.

- Method: The fluorinated alcohol precursor undergoes phosphorylation, typically using phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in an anhydrous solvent environment.

- Reaction Conditions: Low temperature (0–5 °C) to moderate temperature (up to 50 °C) to control reaction rate and avoid decomposition.

- Purification: The resulting bis(phosphoric acid) derivative is purified by extraction and recrystallization to remove unreacted materials and by-products.

Preparation of Bis(2-hydroxyethyl)ammonium Base

- Starting Materials: 2-aminoethanol (ethanolamine) is reacted with a stoichiometric amount of acid or base to form the bis(2-hydroxyethyl)ammonium cation.

- Method: Neutralization of 2-aminoethanol with a suitable acid (e.g., hydrochloric acid) followed by basification to isolate the bis(2-hydroxyethyl)ammonium ion.

- Reaction Conditions: Ambient temperature, aqueous or alcoholic medium.

- Purification: Distillation or crystallization to obtain pure bis(2-hydroxyethyl)ammonium salt.

Formation of the Final Compound

- Neutralization Reaction: The bis(phosphoric acid) fluorinated derivative is neutralized with bis(2-hydroxyethyl)ammonium hydroxide or its equivalent salt.

- Stoichiometry: Typically a 1:1 molar ratio of acid to base to form the bis(2-hydroxyethyl)ammonium bis(phosphate) salt.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or water-alcohol mixtures are used to facilitate dissolution and reaction.

- Temperature: Mild heating (30–60 °C) to promote complete reaction.

- Isolation: The product is isolated by solvent evaporation, precipitation, or crystallization.

- Drying: Vacuum drying to remove residual solvents and moisture.

Data Table: Summary of Preparation Parameters

| Step | Reactants/Materials | Conditions | Notes |

|---|---|---|---|

| Fluorinated phosphate synthesis | Perfluorinated alcohol + POCl3 or P2O5 | 0–50 °C, anhydrous solvent | Controlled phosphorylation reaction |

| Bis(2-hydroxyethyl)ammonium preparation | 2-aminoethanol + acid/base | Ambient temperature, aqueous/alcoholic | Neutralization and purification |

| Final salt formation | Fluorinated phosphate + bis(2-hydroxyethyl)ammonium | 30–60 °C, polar aprotic solvent | Neutralization, crystallization, drying |

Research Findings and Considerations

- Purity and Yield: The purity of the fluorinated phosphate intermediate critically affects the final product quality. Impurities can lead to incomplete neutralization or side reactions.

- Reaction Monitoring: Techniques such as NMR spectroscopy, FTIR, and mass spectrometry are employed to monitor phosphorylation and salt formation stages.

- Environmental and Safety Notes: Due to the perfluorinated nature of the compound, strict handling protocols are necessary to avoid environmental contamination and ensure operator safety.

- Scale-Up: Industrial scale synthesis requires optimization of solvent recovery and reaction times to maintain cost-effectiveness and environmental compliance.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized products.

Reduction: Reduction reactions can alter the fluorinated alkyl chain, leading to different derivatives.

Substitution: The compound can undergo substitution reactions where the fluorinated groups can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl]phosphate has several scientific research applications:

Chemistry: Used as a surfactant due to its unique amphiphilic properties.

Biology: Investigated for its potential use in drug delivery systems because of its ability to interact with biological membranes.

Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with molecular targets through its fluorinated alkyl chain. This interaction can disrupt biological membranes, leading to antimicrobial effects. The compound’s ability to form stable complexes with other molecules also plays a role in its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Key Trends :

- Increasing fluorination and chain length correlate with enhanced thermal stability (up to 300°C) and lower critical micelle concentrations (CMCs), making longer-chain variants more effective surfactants .

Functional Analogues with Sulfonamide and Carboxylate Groups

Ammonium salts with perfluorinated sulfonamide or carboxylate anions exhibit comparable surface activity but differ in reactivity and environmental impact:

Research Findings :

- Sulfonamide-phosphates (e.g., CAS 30381-98-7) demonstrate synergistic effects in fire-retardant applications but require complex synthesis routes involving salt-exchange reactions .

Non-Fluorinated Counterparts

Non-fluorinated bis(2-hydroxyethyl)ammonium phosphates serve as baseline comparators:

Performance Contrasts :

- Fluorinated derivatives exhibit 10–100x lower CMCs than non-fluorinated variants, enabling efficacy at lower concentrations .

- Non-fluorinated analogues degrade rapidly under UV exposure, whereas perfluorinated compounds resist photolytic degradation .

Environmental and Regulatory Considerations

Regulatory trends favor shorter-chain variants (e.g., C6–C8) over longer-chain derivatives (e.g., C14 in the target compound) due to emerging restrictions on persistent organic pollutants .

Biologische Aktivität

Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate (CAS No. 94231-56-8) is a complex organic compound with unique amphiphilic properties due to its dual functional groups: an ammonium and a phosphate moiety linked to a highly fluorinated alkyl chain. This compound has garnered interest in various fields including materials science and biochemistry due to its stability and potential biological applications.

- Molecular Formula : C34H20F54NO6P

- Molecular Weight : 1595.41 g/mol

- Structure : The compound features a bis(2-hydroxyethyl)ammonium group attached to a bis(tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate group.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), such as the one studied here, exhibit significant antimicrobial activity. QACs are known for their broad-spectrum efficacy against bacteria and fungi due to their ability to disrupt microbial cell membranes.

-

Bactericidal Activity : Studies have shown that compounds with long aliphatic chains enhance bactericidal effects. For instance:

- A mixture of benzalkonium derivatives demonstrated effectiveness against Staphylococcus, Streptococcus, and various Gram-negative bacteria including E. coli and Pseudomonas aeruginosa .

- The presence of multiple fluorine atoms in this compound may further enhance its antimicrobial properties compared to other QACs .

- Mechanism of Action : The mechanism typically involves the disruption of the microbial cell membrane integrity leading to cell lysis. The positive charge of the ammonium group facilitates interaction with negatively charged bacterial membranes .

Cytotoxicity Studies

While QACs are effective biocides, their cytotoxicity towards human cells is a critical factor for their application in medical and cosmetic products. Research indicates that:

- The toxicity of these compounds correlates with their chain length and structural modifications. For example:

Study on Antimicrobial Efficacy

A study published in the Journal of Chemical & Engineering Data evaluated various QACs including derivatives similar to the compound . Results indicated:

- Efficacy Against Biofilms : The compound showed significant activity against biofilms formed by E. coli and S. aureus, which are notorious for their resistance to conventional antibiotics .

- Inactivation of Viruses : Another important finding was the rapid inactivation of viruses such as SARS-CoV-2 when exposed to QACs at effective concentrations .

Application in Disinfectants

The incorporation of this compound into disinfectant formulations has been explored due to its stability and effectiveness:

- Formulation Studies : Disinfectants containing this compound were found to be effective against hospital strains resistant to multiple antibiotics .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 94231-56-8 |

| Molecular Formula | C34H20F54NO6P |

| Molecular Weight | 1595.41 g/mol |

| Antimicrobial Spectrum | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Correlates with alkyl chain length |

| Application | Disinfectants and antimicrobial formulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.